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Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B10783023

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110, also known as Z-DEVD-R110, is a fluorogenic substrate primarily
utilized for the detection of caspase-3 and caspase-7 activity, key biomarkers of apoptosis. This
bisamide derivative of rhodamine 110 is intrinsically non-fluorescent. Upon cleavage by active
caspase-3 or -7, it undergoes a two-step process, yielding a highly fluorescent rhodamine 110
product. This property makes it a valuable tool in the study of programmed cell death in various
research and drug development contexts.

These application notes provide detailed protocols for the use of (Asp)2-Rhodamine 110 in
both cell lysate-based assays and as an investigational probe for live, intact cells. It is important
to note that while its use in cell lysates is well-established, its application in living cells can be
more challenging due to variable cell permeability.

Mechanism of Action

The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptide sequences linked to a
rhodamine 110 molecule. In its native state, the rhodamine 110 fluorophore is quenched. In the
presence of active caspase-3 or -7, the enzyme specifically recognizes and cleaves the peptide
bonds after the aspartate residues. This enzymatic cleavage occurs in two steps, first releasing
a mono-substituted intermediate and then the free rhodamine 110, which exhibits strong green
fluorescence upon excitation.
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Caption: Cleavage of (Asp)2-Rhodamine 110 by active caspase-3/7.

Quantitative Data Summary

The working concentration and incubation time for (Asp)2-Rhodamine 110 can vary
depending on the application and cell type. The following table summarizes typical conditions,
primarily for cell lysate-based assays, as this is the most common application.
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Live Cell Assays

Parameter Cell Lysate Assays L

(Investigational)
) ) 1-20 uM (Requires

Working Concentration 10 - 100 uM o

optimization)
] ] ] 30 - 120 minutes (Requires

Incubation Time 30 - 60 minutes o
optimization)

Incubation Temperature Room Temperature or 37°C 37°C

Excitation Maximum ~496 nm ~496 nm

Emission Maximum ~520 nm ~520 nm

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay in Cell Lysates

(Recommended)

This is the most robust and widely used method for quantifying caspase-3/7 activity using

(Asp)2-Rhodamine 110.
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Workflow for Caspase-3/7 Assay in Cell Lysates
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Caption: Workflow for cell lysate-based caspase-3/7 assay.

Materials:

¢ (Asp)2-Rhodamine 110 (Z-DEVD-R110)

e DMSO
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e Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)
» Assay Buffer (similar to lysis buffer, may vary by kit)

e 96-well black microplate

o Fluorescence microplate reader

» Positive and negative control cells (e.g., cells treated with an apoptosis inducer like
staurosporine and untreated cells)

Procedure:

e Preparation of Stock Solution:
o Prepare a 1-10 mM stock solution of (Asp)2-Rhodamine 110 in DMSO.
o Store the stock solution in aliquots at -20°C, protected from light.

e Cell Preparation and Lysis:

o Seed cells in a suitable culture vessel and treat with apoptosis-inducing and control
agents.

o For adherent cells: Aspirate the culture medium and wash the cells with ice-cold PBS. Add
50-100 pL of chilled Cell Lysis Buffer per well (for a 96-well plate) and incubate on ice for
10-30 minutes.

o For suspension cells: Centrifuge the cells at 400 x g for 5 minutes and discard the
supernatant. Wash the cell pellet with ice-cold PBS. Resuspend the cell pellet in chilled
Cell Lysis Buffer (e.g., 100,000 - 1,000,000 cells in 50 pL). Incubate on ice for 10-30
minutes.

o If necessary, centrifuge the lysate at high speed (e.g., >10,000 x g) for 5-10 minutes at
4°C to pellet cell debris. Transfer the supernatant to a new tube or well.

e Assay:
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o Prepare a working solution of (Asp)2-Rhodamine 110 by diluting the stock solution in
Assay Buffer to a final concentration of 10-100 pM.

o Add an equal volume of the substrate working solution to the cell lysate in the 96-well
black microplate.

o Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.

o Measure the fluorescence intensity using a microplate reader with excitation at
approximately 496 nm and emission at approximately 520 nm.

Protocol 2: Live-Cell Caspase-3/7 Detection by
Fluorescence Microscopy (Investigational)

This protocol is a starting point for optimization, as the cell permeability of (Asp)2-Rhodamine
110 can be a limiting factor.

Materials:
e (Asp)2-Rhodamine 110

DMSO

Live-cell imaging medium (e.g., phenol red-free medium)

Hoechst 33342 (for nuclear counterstaining, optional)

Fluorescence microscope with appropriate filters

Procedure:

e Cell Preparation:

o Seed cells on a suitable imaging dish or slide and culture overnight.
o Induce apoptosis in the desired wells, leaving control wells untreated.

» Probe Loading:

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b10783023?utm_src=pdf-body
https://www.benchchem.com/product/b10783023?utm_src=pdf-body
https://www.benchchem.com/product/b10783023?utm_src=pdf-body
https://www.benchchem.com/product/b10783023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Prepare a working solution of (Asp)2-Rhodamine 110 in live-cell imaging medium. A
starting concentration range of 1-10 uM is recommended for optimization.

o Remove the culture medium from the cells and wash once with warm PBS or imaging
medium.

o Add the probe-containing medium to the cells.
o Incubate at 37°C in a cell culture incubator for 30-60 minutes.
e Imaging:

o After incubation, you may wash the cells gently with warm imaging medium to remove
excess probe, or image directly.

o If desired, add a nuclear counterstain like Hoechst 33342 during the last 5-10 minutes of
incubation.

o Image the cells using a fluorescence microscope with filter sets appropriate for green
fluorescence (e.g., FITC channel). Apoptotic cells with active caspase-3/7 should exhibit a
noticeable increase in green fluorescence compared to non-apoptotic cells.

Protocol 3: Live-Cell Caspase-3/7 Detection by Flow
Cytometry (Investigational)

Similar to the microscopy protocol, this method requires optimization for your specific cell type.
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Investigational Workflow for Live-Cell Flow Cytometry

Induce Apoptosis in Cell Culture
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:

Incubate with (Asp)2-Rhodamine 110
(e.g., 1-10 puM, 30-60 min at 37°C)

Wash Cells (Optional)

Analyze by Flow Cytometry
(FL1 Channel)
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¢ To cite this document: BenchChem. [Application Notes and Protocols for (Asp)2-Rhodamine
110 in Cellular Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10783023#working-concentration-of-asp-2-
rhodamine-110-in-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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